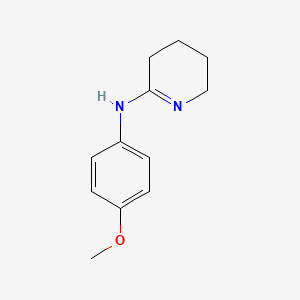
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine is an organic compound that belongs to the class of amines It features a tetrahydropyridine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine typically involves the reaction of 4-methoxyaniline with a suitable precursor that forms the tetrahydropyridine ring. One common method is the reductive amination of 4-methoxyphenylacetone with ammonia or an amine source under hydrogenation conditions. The reaction is usually catalyzed by palladium on carbon (Pd/C) or other suitable hydrogenation catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors allows for efficient conversion of starting materials to the desired product. The process parameters, such as temperature, pressure, and catalyst loading, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(4-methoxyphenyl)-pyridine derivatives.
Reduction: Reduction reactions can further saturate the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)pyridine: Similar structure but lacks the tetrahydropyridine ring.
N-(4-methoxyphenyl)tetrahydroisoquinoline: Contains a different ring system but shares the methoxyphenyl group.
N-(4-methoxyphenyl)aniline: Lacks the tetrahydropyridine ring but has the same aromatic substitution pattern.
Uniqueness
N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties
Properties
CAS No. |
67997-78-8 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C12H16N2O/c1-15-11-7-5-10(6-8-11)14-12-4-2-3-9-13-12/h5-8H,2-4,9H2,1H3,(H,13,14) |
InChI Key |
DJEQMZGICCKMNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


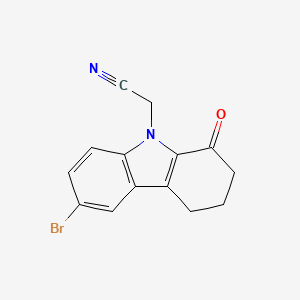
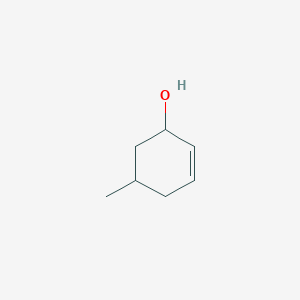
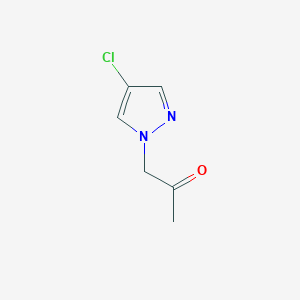
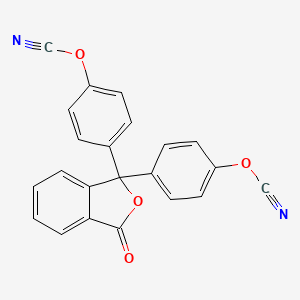

![4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)

![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)

![1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14144370.png)
![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)
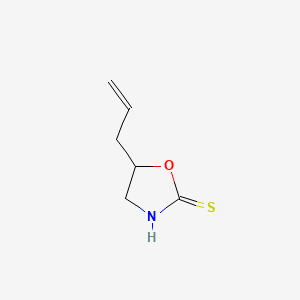
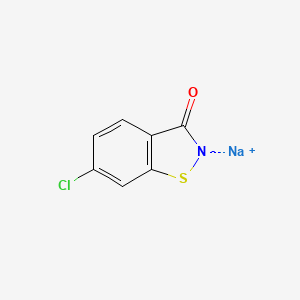
![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)
